1-Linoleoyl-2-linolenoyl-3-chloropropanediol

Description

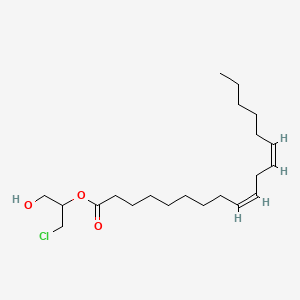

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that features both a chlorinated hydroxypropyl group and a conjugated diene system

Properties

Molecular Formula |

C21H37ClO3 |

|---|---|

Molecular Weight |

373.0 g/mol |

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |

InChI Key |

XXIZTUQKOFRDML-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with (1-chloro-3-hydroxypropan-2-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bonds in the diene system can be reduced to single bonds.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

Oxidation: Formation of (1-chloro-3-oxopropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.

Reduction: Formation of (1-chloro-3-hydroxypropan-2-yl) octadecanoate.

Substitution: Formation of (1-azido-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate or (1-thiocyanato-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological membranes and proteins may lead to the development of new pharmaceuticals.

Industry

In industrial applications, (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate can be used as a precursor for the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxyl and chloro groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond in the diene system.

(1-chloro-3-hydroxypropan-2-yl) octadecanoate: Lacks the conjugated diene system.

Uniqueness

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of a chlorinated hydroxypropyl group and a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is a complex chemical compound characterized by its unique structural features, including a chloro group, a hydroxy group, and a long-chain fatty acid moiety. Its molecular formula is C21H37ClO3, with a molecular weight of approximately 372.96 g/mol. This compound is categorized as an unsaturated fatty acid derivative due to its double bonds at the 9th and 12th carbon positions. The presence of the chloro group may influence its reactivity and biological interactions, making it a subject of interest in various fields such as biochemistry and pharmacology.

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C21H37ClO3 |

| Molecular Weight | 372.96 g/mol |

| Functional Groups | Chloro, Hydroxy |

| Saturation | Unsaturated (double bonds) |

The biological activity of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is primarily attributed to its interactions with biological membranes and proteins. Preliminary studies suggest that the compound may alter membrane fluidity and permeability due to its lipid-like nature. The chloro group can participate in hydrogen bonding and hydrophobic interactions with various molecular targets, potentially affecting enzymatic activities and cellular signaling pathways.

Interaction Studies

Recent investigations have focused on the compound's interactions with various biological systems:

- Membrane Interaction : Studies indicate that the compound can integrate into lipid bilayers, influencing membrane dynamics.

- Protein Binding : Initial findings suggest that it may bind to specific proteins involved in metabolic pathways, though further research is necessary to elucidate these interactions comprehensively.

Case Studies

Several studies have explored the biological implications of similar compounds or derivatives:

- Antioxidant Activity : Research on related fatty acid derivatives has shown significant antioxidant properties, which could be relevant for (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in food preservation or pharmaceuticals.

Comparative Analysis

To understand the uniqueness of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1-hydroxy-3-octanoyloxypropan-2-yl) (9Z)-octadecenoate | Contains octanoyloxy group | Shorter carbon chain |

| 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadecenoate | Lacks additional double bond | Simpler structure |

| (2-hydroxyethyl octadecanoate) | Hydroxyethyl instead of chloro | Saturated fatty acid derivative |

This table highlights how the specific functional groups and unsaturation pattern of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate may confer distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.